molecular formula C14H23NO B13038308 (R)-1-(2-Propoxyphenyl)pentan-1-amine

(R)-1-(2-Propoxyphenyl)pentan-1-amine

Cat. No.: B13038308
M. Wt: 221.34 g/mol
InChI Key: LQEZNDRKKGXFKD-CYBMUJFWSA-N
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Description

“®-1-(2-Propoxyphenyl)pentan-1-amine,” also known as “propoxyphene,” is a chiral amine compound. Its chemical structure consists of a pentylamine backbone with a propoxyphenyl group attached to the nitrogen atom. The stereochemistry at the chiral center gives rise to the ®-configuration.

Preparation Methods

Synthetic Routes::

    Reductive Amination:

    Resolution of Racemic Mixture:

Industrial Production::
  • Historically, propoxyphene was used as an analgesic (painkiller). due to safety concerns, its use has been discontinued in many countries.
  • Industrial-scale production methods are no longer relevant, but the synthetic routes mentioned above remain applicable for research purposes.

Chemical Reactions Analysis

Reactions::

Major Products::
  • Oxidation may lead to hydroxylation or other functional group modifications.
  • Reduction typically results in the formation of secondary amines.

Scientific Research Applications

    Pharmacology and Medicine:

    Chemical Research:

Mechanism of Action

  • Propoxyphene’s analgesic effect was attributed to its weak opioid receptor agonism.
  • It acted primarily as a μ-opioid receptor agonist, providing pain relief.
  • its safety profile, including cardiac toxicity, led to its withdrawal from the market.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

(1R)-1-(2-propoxyphenyl)pentan-1-amine

InChI

InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3/t13-/m1/s1

InChI Key

LQEZNDRKKGXFKD-CYBMUJFWSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1OCCC)N

Canonical SMILES

CCCCC(C1=CC=CC=C1OCCC)N

Origin of Product

United States

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